molecular formula C10H17N3O2 B1615883 tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate CAS No. 98870-64-5

tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate

Cat. No. B1615883
CAS RN: 98870-64-5
M. Wt: 211.26 g/mol
InChI Key: AZYDWKHQWJEWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate” is a chemical compound with the molecular formula C10H17N3O2 . It is also known by other names such as “Carbamic acid, N-[2-(1H-imidazol-5-yl)ethyl]-, 1,1-dimethylethyl ester” and “2-Methyl-2-propanyl [2-(1H-imidazol-5-yl)ethyl]carbamate” among others .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate” consists of an imidazole ring attached to an ethyl group, which is further attached to a carbamate group . The average mass of the molecule is 211.261 Da and the monoisotopic mass is 211.132080 Da .


Physical And Chemical Properties Analysis

“tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate” is a solid at room temperature . It has a molecular weight of 211.26 . For more specific physical and chemical properties, it would be best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Pharmacologically Active Compounds

The imidazole ring present in tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate is a crucial moiety in many pharmacologically active compounds . This structure is found in a variety of drugs with diverse therapeutic effects, including antibacterial, antifungal, and antiviral activities. Its role in the synthesis of new drugs is significant due to its ability to interact with various biological targets.

Agriculture: Development of Agrochemicals

In agriculture, the imidazole ring is used to create compounds with potential as fungicides and pesticides . The versatility of the imidazole ring allows for the development of new agrochemicals that can help protect crops from pests and diseases, contributing to increased agricultural productivity.

Material Science: Advanced Polymer Synthesis

The tert-butyl group in tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate can be used as a protecting group in polymer chemistry . It aids in the synthesis of complex polymers by protecting reactive sites during the polymerization process, leading to materials with specific properties for industrial applications.

Environmental Science: Biodegradable Polymers

Research in environmental science has focused on developing biodegradable polymers to reduce pollution. The tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate compound can contribute to this field by providing a building block for polymers that degrade more easily in the environment, thus minimizing long-term waste .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate can be used to study enzyme inhibition . The imidazole ring can mimic the transition state of enzymatic reactions, helping researchers understand how enzymes work and how they can be inhibited, which is crucial for drug development.

Pharmacology: Drug Delivery Systems

In pharmacology, the compound’s structure can be utilized to develop drug delivery systems . The tert-butyl group can be removed enzymatically, releasing the active drug at the target site. This approach can improve the efficacy and reduce the side effects of various medications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)12-5-4-8-6-11-7-13-8/h6-7H,4-5H2,1-3H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYDWKHQWJEWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328026
Record name tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate

CAS RN

98870-64-5
Record name tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (2-(1H-imidazol-4-yl)ethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.